N'-[(4-chlorophenyl)methyl]-N-[2-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]ethyl]oxamide
Overview
Description
N-(4-chlorobenzyl)-N’-(2-{4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}ethyl)ethanediamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-N’-(2-{4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}ethyl)ethanediamide typically involves multiple steps:
Formation of the piperazine derivative: The initial step involves the reaction of piperazine with 4-nitrobenzenesulfonyl chloride to form 4-[(4-nitrophenyl)sulfonyl]-1-piperazine.
Alkylation: The next step is the alkylation of the piperazine derivative with 2-bromoethylamine to yield N’-(2-{4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}ethyl)ethanediamine.
Final coupling: The final step involves the coupling of the intermediate with 4-chlorobenzyl chloride to form the target compound, N-(4-chlorobenzyl)-N’-(2-{4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}ethyl)ethanediamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-N’-(2-{4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}ethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Reduction: Reagents such as potassium permanganate or chromium trioxide can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly used.
Major Products Formed
Oxidation: Formation of amine derivatives.
Reduction: Introduction of hydroxyl or carbonyl groups.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
N-(4-chlorobenzyl)-N’-(2-{4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}ethyl)ethanediamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory conditions.
Pharmacology: The compound can be studied for its interactions with various biological targets, including receptors and enzymes.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-N’-(2-{4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}ethyl)ethanediamide involves its interaction with molecular targets such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved would depend on the particular application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzyl)-N’-(2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}ethyl)ethanediamide
- N-(4-chlorobenzyl)-N’-(2-{4-[(4-aminophenyl)sulfonyl]-1-piperazinyl}ethyl)ethanediamide
Uniqueness
N-(4-chlorobenzyl)-N’-(2-{4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}ethyl)ethanediamide is unique due to the presence of both the nitro and sulfonyl groups, which can impart distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N'-[(4-chlorophenyl)methyl]-N-[2-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]ethyl]oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN5O6S/c22-17-3-1-16(2-4-17)15-24-21(29)20(28)23-9-10-25-11-13-26(14-12-25)34(32,33)19-7-5-18(6-8-19)27(30)31/h1-8H,9-15H2,(H,23,28)(H,24,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFBAGOTWLYCEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN5O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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